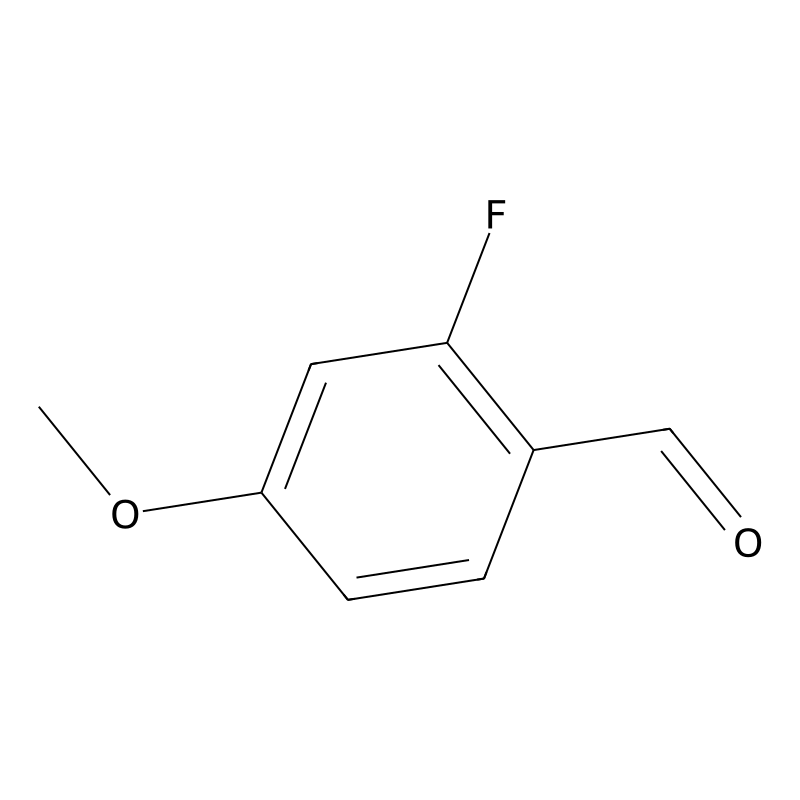

2-Fluoro-4-methoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Fluoro-4-methoxybenzaldehyde is an aromatic compound with the molecular formula C₈H₇FO₂ and a CAS number of 331-64-6. It features a methoxy group (-OCH₃) and a fluorine atom attached to the benzaldehyde structure, which consists of a benzene ring with an aldehyde functional group. This compound typically appears as a white to pale yellow crystalline solid or powder and is soluble in various organic solvents, making it versatile for

Synthesis of Fluorinated Heterocycles

-F-4-MBA serves as a valuable building block for the synthesis of diverse fluorinated heterocycles, which are organic compounds containing a ring structure with at least one non-carbon atom. These heterocycles often exhibit unique biological and functional properties, making them attractive targets for drug discovery and material science research. Studies have shown the successful utilization of 2-F-4-MBA in the synthesis of:

- Fluorine-containing 2,4,5-trisubstituted imidazoles: Imidazoles are a class of five-membered heterocycles with significant biological activity. 2-F-4-MBA can be employed to create fluorinated imidazoles with potential applications in medicinal chemistry [].

Preparation of Fine Chemicals and Pharmaceuticals

-F-4-MBA finds use as a starting material for the synthesis of various fine chemicals and pharmaceuticals. Its unique functional groups (fluorine and methoxy) allow for diverse chemical transformations, making it a versatile building block for the development of complex molecules. Examples include:

- 1-(2-fluoro-4-methoxyphenyl)-2-propanone: This compound serves as an intermediate in the synthesis of specific pharmaceuticals [].

- 3-(2-fluoro-4-methoxyphenyl) acrylic acid methyl ester: This molecule finds application in polymer chemistry and material science research [].

Exploration in Material Science

The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups in 2-F-4-MBA makes it an interesting candidate for material science research. Studies have explored its potential in the development of:

- Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .

Several methods exist for synthesizing 2-Fluoro-4-methoxybenzaldehyde:

- Fluorination of Methoxybenzaldehyde: This method involves the direct fluorination of 4-methoxybenzaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

- Formylation of Fluorinated Phenols: Starting from fluorinated phenols, formylation can be achieved via the Vilsmeier-Haack reaction, employing phosphorus oxychloride and dimethylformamide.

- Methylation followed by Fluorination: Another route involves methylating 2-fluorobenzaldehyde followed by subsequent reactions to introduce the methoxy group .

2-Fluoro-4-methoxybenzaldehyde has diverse applications:

- Synthesis of Pharmaceuticals: It serves as an intermediate in the production of various pharmaceutical compounds.

- Pesticides and Dyes: The compound is utilized in synthesizing agrochemicals and dyes due to its reactive functional groups.

- Research

Interaction studies involving 2-Fluoro-4-methoxybenzaldehyde focus primarily on its reactivity with biological molecules. Research indicates potential interactions with enzymes and receptors, which could be explored further for drug design purposes. These studies are crucial for understanding its pharmacokinetics and toxicity profiles .

Several compounds share structural similarities with 2-Fluoro-4-methoxybenzaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxybenzaldehyde | C₈H₈O₂ | Lacks fluorine; used in similar applications |

| 2-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | Chlorine instead of fluorine; similar reactivity |

| 3-Fluoro-4-methoxybenzaldehyde | C₈H₇FO₂ | Different position of fluorine; varied properties |

Uniqueness of 2-Fluoro-4-methoxybenzaldehyde

The presence of the fluorine atom in the ortho position relative to the methoxy group distinguishes 2-Fluoro-4-methoxybenzaldehyde from its analogs. This positioning influences its electronic properties, making it particularly useful in specific chemical syntheses and biological applications that require enhanced reactivity or selectivity .

XLogP3

GHS Hazard Statements

H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant